REACTION_CXSMILES
|
C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.Cl.NO.C[O-].[Na+].[OH:31][N:32]=[C:33]([C:39]([CH2:41]Br)=O)[C:34]([O:36][CH2:37][CH3:38])=[O:35].[NH2:43][C:44]([NH2:46])=[S:45]>CO.C(O)C>[OH:31][N:32]=[C:33]([C:39]1[N:43]=[C:44]([NH2:46])[S:45][CH:41]=1)[C:34]([O:36][CH2:37][CH3:38])=[O:35] |f:1.2,3.4|
|
Name
|
sodium methoxide
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-hydroxyimino-4-bromoacetoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OCC)C(=O)CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was dropwise added
|
Type
|
CUSTOM
|
Details
|
After precipitating sodium chloride
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (
|
Type
|
ADDITION
|
Details
|
a mixture of syn and anti isomers) (5.5 g.)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to the volume of 1/4 and ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Precipitating crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the same compound (8.78 g.)
|
Type
|
CUSTOM
|
Details
|
Total yield (14.3 g.)
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour at 60° C
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and benzene (1:3)
|
Type
|
ADDITION
|
Details
|
The eluates containing syn isomer
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(C(=O)OCC)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1.Cl.NO.C[O-].[Na+].[OH:31][N:32]=[C:33]([C:39]([CH2:41]Br)=O)[C:34]([O:36][CH2:37][CH3:38])=[O:35].[NH2:43][C:44]([NH2:46])=[S:45]>CO.C(O)C>[OH:31][N:32]=[C:33]([C:39]1[N:43]=[C:44]([NH2:46])[S:45][CH:41]=1)[C:34]([O:36][CH2:37][CH3:38])=[O:35] |f:1.2,3.4|
|
Name
|
sodium methoxide
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-hydroxyimino-4-bromoacetoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OCC)C(=O)CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was dropwise added
|
Type
|
CUSTOM
|
Details
|
After precipitating sodium chloride
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (
|
Type
|
ADDITION
|
Details
|
a mixture of syn and anti isomers) (5.5 g.)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to the volume of 1/4 and ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Precipitating crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the same compound (8.78 g.)
|
Type
|
CUSTOM
|
Details
|
Total yield (14.3 g.)
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour at 60° C
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and benzene (1:3)
|
Type
|
ADDITION
|
Details
|
The eluates containing syn isomer
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(C(=O)OCC)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |